molecular formula C18H21ClN2O5S2 B2472682 5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide CAS No. 955253-00-6

5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide

カタログ番号: B2472682
CAS番号: 955253-00-6
分子量: 444.95
InChIキー: WOIXMBFTTIMSID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a 1,2,3,4-tetrahydroisoquinoline scaffold. The molecule features a 5-chloro-2-methoxyphenyl group on the sulfonamide moiety and an ethylsulfonyl substituent on the tetrahydroisoquinoline nitrogen. The ethylsulfonyl group may enhance solubility or target binding compared to simpler analogs, while the tetrahydroisoquinoline core could influence pharmacokinetics or receptor interactions .

特性

IUPAC Name

5-chloro-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S2/c1-3-27(22,23)21-9-8-13-4-6-16(10-14(13)12-21)20-28(24,25)18-11-15(19)5-7-17(18)26-2/h4-7,10-11,20H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIXMBFTTIMSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • IUPAC Name : 5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide
  • Molecular Formula : C16H20ClN3O4S3
  • Molecular Weight : 423.02 g/mol

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological pathways. Notably, it exhibits:

  • Antineoplastic Activity : Research indicates that derivatives of tetrahydroisoquinoline structures can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.
  • Ferroptosis Inhibition : Some studies suggest that compounds with similar structures may inhibit ferroptosis, a form of regulated cell death associated with various diseases including neurodegenerative disorders and cancer .

The mechanism by which this compound exerts its effects involves:

  • Receptor Modulation : It may act as a selective antagonist at certain receptors, influencing pathways related to inflammation and pain.
  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes involved in metabolic processes.

Synthesis Methods

The synthesis of 5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions:

  • Formation of Tetrahydroisoquinoline Derivative : Starting from appropriate precursors like 2-aminopropyl derivatives.
  • Sulfonation Reaction : Introducing the sulfonamide functionality through chlorosulfonic acid treatment.
  • Chlorination and Ethylsulfonyl Group Introduction : Using chlorinating agents to incorporate the chloro group.

Case Study 1: Anticancer Properties

A study published in Cancer Letters highlighted the efficacy of tetrahydroisoquinoline derivatives in inhibiting cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values in the micromolar range .

Cell LineIC50 (µM)
MCF-712.5
PC-315.0

Case Study 2: Neuroprotective Effects

In a neuropharmacological assessment, compounds structurally similar to 5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide were found to protect neuronal cells from oxidative stress-induced damage. The study indicated a reduction in markers of oxidative stress and improved cell viability .

科学的研究の応用

Anticancer Activity

Research has indicated that compounds similar to 5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide exhibit promising anticancer properties. For instance, studies on sulfonamide derivatives have shown significant cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These compounds typically demonstrate IC50 values in the range of 7–36 µM, indicating their potential as effective chemotherapeutic agents .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have been crucial in understanding the biological activity of sulfonamide derivatives. Modifications to the molecular structure can enhance lipophilicity and improve binding affinity to biological targets. For example, the introduction of specific substituents on the tetrahydroisoquinoline scaffold has been associated with increased potency against cancer cell lines .

Antimicrobial Properties

Compounds related to 5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide have also been evaluated for their antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of mycobacterial, bacterial, and fungal strains. Some derivatives showed comparable or superior activity compared to established antibiotics like isoniazid and ciprofloxacin .

Drug Development

5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide is being explored for formulation into various drug delivery systems. Its properties allow for the development of targeted therapies that can minimize side effects while maximizing therapeutic efficacy.

Patent Literature

Numerous patents have been filed regarding the synthesis and application of tetrahydroisoquinoline derivatives in pharmaceuticals. These documents provide insights into the synthetic routes and potential therapeutic uses of such compounds .

Case Studies

Study ReferenceCompound TestedCell LinesIC50 Values (µM)Observations
5-chloro-N-(...)HCT-11636Significant cytotoxicity
5-substituted...HeLa34Induces apoptosis
Various SulfonamidesMCF-715–24Comparable to standard antibiotics

類似化合物との比較

Target Compound

  • Core: Tetrahydroisoquinoline fused with a benzenesulfonamide.
  • Key Substituents: 5-Chloro-2-methoxyphenyl on sulfonamide. Ethylsulfonyl group on tetrahydroisoquinoline.

Analog 1 : (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa)

  • Core: Quinoline instead of tetrahydroisoquinoline.
  • Key Substituents: 4-Methoxystyryl group on quinoline. 8-hydroxyquinoline and 4-methoxybenzenesulfonamide.
  • Functional Implication: The quinoline core and styryl substituent may enhance π-π stacking interactions, while the hydroxyl group could influence hydrogen bonding.

Analog 2 : N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

  • Core : Simple benzenesulfonamide without fused heterocycles.
  • Key Substituents :
    • 5-Chloro-2-methoxyphenyl directly attached to sulfonamide.

Analog 3 : 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide

  • Core : 1,3,4-Oxadiazole ring linked to sulfanyl acetamide.
  • Key Substituents :
    • Sulfanyl acetamide group instead of sulfonamide.
  • Functional Implication : The oxadiazole and sulfanyl groups may confer redox activity or metal-binding properties.

Key Research Findings and Implications

  • Target vs. Analog 1: The tetrahydroisoquinoline scaffold in the target compound may offer better metabolic stability than quinoline-based IIIa, which is prone to oxidative degradation .
  • Target vs. Analog 2 : The ethylsulfonyl group likely improves solubility and target affinity compared to the unsubstituted sulfonamide in Analog 2 .
  • Target vs. Analog 3 : The absence of oxadiazole in the target compound may reduce redox-related toxicity but limit metal-binding capabilities .

Q & A

Q. What are the critical synthetic steps for preparing 5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide, and what parameters require optimization?

The synthesis involves three key stages: (1) formation of the tetrahydroisoquinoline core via Bischler-Napieralski cyclization, (2) sulfonylation at the 7-position using 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane), and (3) ethylsulfonyl group introduction via nucleophilic substitution. Critical parameters include temperature control during cyclization (60–80°C for 8–12 hours) and stoichiometric precision in sulfonylation (1.2–1.5 equivalents of sulfonyl chloride). Impurity profiles from incomplete cyclization or sulfonylation are common; purification via gradient HPLC (C18 column, acetonitrile/water with 0.1% TFA) is recommended .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how are data interpreted?

  • 1H/13C NMR : Assign the tetrahydroisoquinoline protons (δ 3.2–4.5 ppm for CH2/CH groups) and sulfonamide NH (δ 8.1–8.3 ppm, broad singlet). Aromatic protons from the methoxyphenyl group appear as doublets at δ 6.8–7.4 ppm.
  • HRMS : Confirm molecular weight (C19H22ClN2O5S2; calculated [M+H]+: 481.07) with <2 ppm error.
  • IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and NH bend at 1590 cm⁻¹. Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., slow evaporation in ethyl acetate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). To address this:

  • Dose-response standardization : Use a 10-point dilution series (1 nM–100 µM) with three biological replicates.
  • Target engagement validation : Employ SPR (surface plasmon resonance) to measure direct binding kinetics (KD) to purported targets like σ-1 receptors or carbonic anhydrase isoforms.
  • Off-target profiling : Screen against a panel of 50+ kinases or GPCRs to identify polypharmacology .

Q. What advanced synthetic strategies improve yield and purity for large-scale production (>10 g) of this compound?

  • Flow chemistry : Continuous-flow cyclization reduces side reactions (residence time: 20 minutes at 75°C).
  • DoE (Design of Experiments) : Optimize sulfonylation using a 3-factor (temperature, equivalents, solvent polarity) Box-Behnken design.
  • Crystallization-driven purification : Use antisolvent (hexane) addition in THF to isolate high-purity (>99%) product .

Q. How can in silico modeling predict the compound’s metabolic stability and toxicity profile?

  • ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (2.8–3.5), CYP450 inhibition (CYP3A4: high risk), and hERG liability.
  • Metabolite identification : Run molecular docking (AutoDock Vina) with CYP2C9 and CYP2D6 isoforms to predict hydroxylation or sulfone oxidation sites. Validate with microsomal assays (human liver microsomes + NADPH) .

Q. What methodological approaches are recommended for studying the compound’s reactivity under physiological conditions?

  • pH-dependent stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours; monitor degradation via LC-MS.
  • Glutathione adduct screening : Treat with 5 mM GSH in hepatocyte lysates to assess thiol-reactivity (indicative of covalent binding risks) .

Q. How can researchers analyze the sulfonamide group’s electronic effects on biological target interactions?

  • SAR studies : Synthesize analogs with substituents (e.g., methyl, nitro) at the sulfonamide para-position.
  • DFT calculations : Compute electrostatic potential maps (Gaussian 16) to correlate sulfonamide charge distribution with binding affinity (e.g., ΔG from ITC data) .

Q. What advanced techniques elucidate reaction mechanisms in the compound’s synthetic pathway?

  • Kinetic isotope effects (KIE) : Use deuterated intermediates to identify rate-determining steps in cyclization.
  • In situ IR spectroscopy : Monitor sulfonylation progress by tracking sulfonyl chloride consumption (peaks at 1375 cm⁻¹) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。